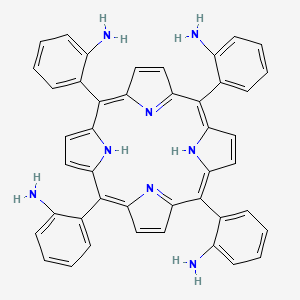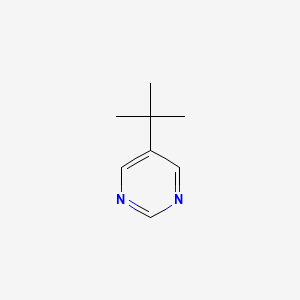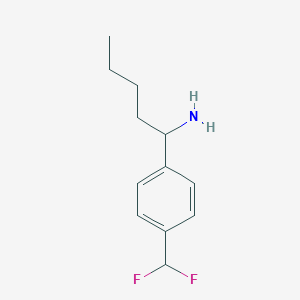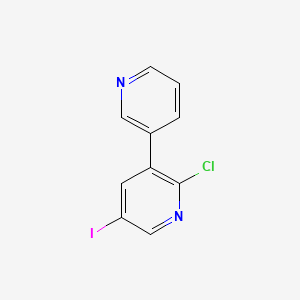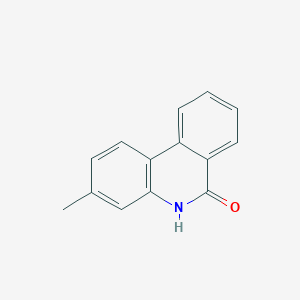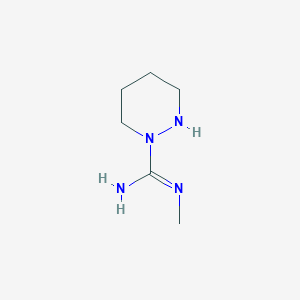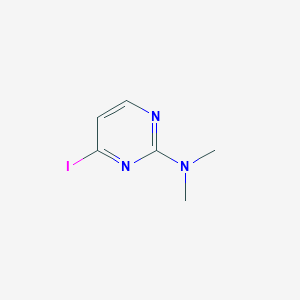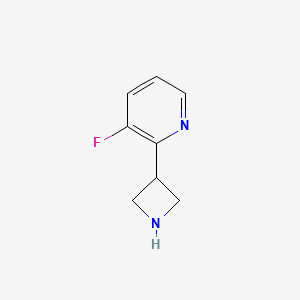
2-(Azetidin-3-yl)-3-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)-3-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3-fluoropyridine can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method provides a straightforward and efficient route to obtain the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The aza-Michael addition method mentioned above is particularly suitable for industrial applications due to its simplicity and efficiency.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)-3-fluoropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
2-(Azetidin-3-yl)-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Azetidin-3-yl)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and fluoropyridine moiety contribute to its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with various biological activities.
Fluoropyridine: A pyridine ring substituted with a fluorine atom, known for its use in medicinal chemistry.
Uniqueness
2-(Azetidin-3-yl)-3-fluoropyridine is unique due to the combination of the azetidine ring and fluoropyridine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block and a candidate for drug development.
特性
分子式 |
C8H9FN2 |
|---|---|
分子量 |
152.17 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-3-fluoropyridine |
InChI |
InChI=1S/C8H9FN2/c9-7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChIキー |
NYNOJHRLBUVFFB-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=C(C=CC=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)
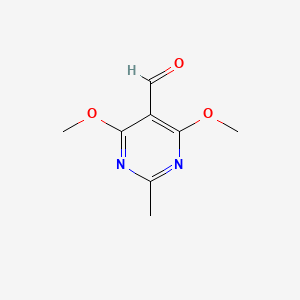
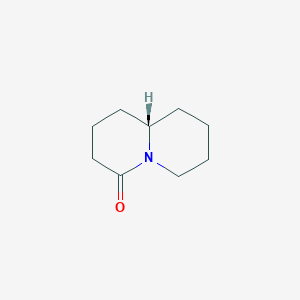
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
